(4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
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Overview
Description
(4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral oxazoline derivative. Compounds of this class are often used in asymmetric synthesis and catalysis due to their ability to form stable complexes with metals. The presence of the pyridine ring and the chiral centers makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a chiral amino alcohol with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include:
Solvent: Toluene or dichloromethane
Temperature: Room temperature to reflux
Catalysts: Lewis acids such as titanium tetrachloride or boron trifluoride
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles might be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: Conversion to oxazoles or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxazoline ring to form amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine ring or the phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, tetrahydrofuran
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
(4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole has various applications in scientific research, including:
Chemistry: Used as a ligand in asymmetric catalysis to promote enantioselective reactions.
Biology: Potential use in the development of chiral drugs or as a building block for biologically active molecules.
Medicine: Investigation as a precursor for pharmaceuticals with specific chiral properties.
Industry: Application in the synthesis of fine chemicals and materials with chiral properties.
Mechanism of Action
The mechanism of action of (4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole involves its ability to form stable complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as the type of metal ion and the nature of the substrate.
Comparison with Similar Compounds
Similar Compounds
- (4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
- (4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrothiazole
- (4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydroimidazole
Uniqueness
The uniqueness of this compound lies in its specific chiral centers and the presence of the oxazoline ring, which can provide distinct reactivity and selectivity in catalytic processes compared to similar compounds with different heterocycles.
Properties
IUPAC Name |
(4R,5S)-2-(6-methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-15-9-8-14-18(22-15)21-23-19(16-10-4-2-5-11-16)20(24-21)17-12-6-3-7-13-17/h2-14,19-20H,1H3/t19-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTTVPHCAMIMIN-UXHICEINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)C2=N[C@@H]([C@@H](O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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